

Application Notes and Protocols for Direct Violet 1 in Blended Fabric Dyeing

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Compound of Interest

Compound Name: Direct Violet 1

Cat. No.: B15568027

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Introduction

Direct Violet 1, a water-soluble anionic azo dye, is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper.^{[1][2]} Its application extends to protein fibers like silk and wool, as well as polyamide fibers.^[1] In the context of blended fabrics, particularly cotton/polyester blends, **Direct Violet 1** serves as a crucial component for dyeing the cellulosic portion. Due to the hydrophobic nature of polyester, a two-stage dyeing process or a carefully controlled one-bath method is typically required to achieve a solid, uniform shade on the blended material.^{[3][4]} These application notes provide detailed protocols for the use of **Direct Violet 1** in the dyeing of cotton/polyester blended fabrics, along with methods for evaluating the dyeing performance.

Chemical Properties of **Direct Violet 1**:

Property	Value
C.I. Name	Direct Violet 1[2]
C.I. Number	22570[2]
CAS Number	2586-60-9[1][2][5]
Molecular Formula	$C_{32}H_{22}N_6Na_2O_8S_2$ [1][2][5]
Molecular Weight	728.66 g/mol [1][2][5]
Appearance	Reddish-brown powder[1][2]
Solubility	Soluble in water[1][2]

Dyeing Mechanism

The dyeing of cotton fibers with **Direct Violet 1**, an anionic dye, is governed by several intermolecular forces.[6] When immersed in water, cellulosic fibers acquire a negative surface charge, which would typically repel the anionic dye molecules.[7] To overcome this repulsion, an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath.[8][9][10][11] The salt neutralizes the negative charge on the fiber surface, facilitating the adsorption of the dye molecules.[8][9] The primary bonding mechanism between direct dyes and cellulose is hydrogen bonding, supplemented by van der Waals forces.[6]

Polyester fibers, being hydrophobic and lacking the functional groups for direct dye interaction, require a different class of dyes, namely disperse dyes.[12] Therefore, dyeing a cotton/polyester blend necessitates a process that caters to both fiber types to achieve a uniform color.

Experimental Protocols

Materials and Equipment

- Fabric: Scoured and bleached 50/50 cotton/polyester blended fabric
- Dyes:
 - **Direct Violet 1** (for cotton component)

- Disperse dye of a similar shade (for polyester component)
- Chemicals:
 - Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (analytical grade)
 - Sodium carbonate (Na₂CO₃) (analytical grade)
 - Acetic acid (CH₃COOH) (analytical grade)
 - Dispersing agent
 - Leveling agent[8][12]
 - Sodium hydrosulfite (Na₂S₂O₄) (for reduction clearing)[1][2][5][13]
 - Non-ionic soap
- Equipment:
 - Laboratory-scale dyeing machine (e.g., Mathis Labomat, Ahiba Nuance)
 - Spectrophotometer for color measurement (e.g., Konica Minolta CM-3600d)[14]
 - Launder-Ometer for wash fastness testing
 - Crockmeter for rubbing fastness testing
 - Lightfastness tester (e.g., Xenon arc lamp)
 - pH meter
 - Analytical balance
 - Standard laboratory glassware

Two-Bath Dyeing Protocol for Cotton/Polyester Blend

This method involves dyeing the polyester and cotton components in separate, sequential baths, which generally yields better results and shade control.^[3]

Step 1: Dyeing the Polyester Component

- Set the dyebath with a liquor-to-goods ratio (L:R) of 20:1.
- Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L).
- Adjust the pH of the bath to 4.5-5.5 with acetic acid.
- Add the pre-dispersed disperse dye (e.g., 1% on weight of fabric - o.w.f.).
- Introduce the fabric into the dyebath at 60°C.
- Raise the temperature to 130°C at a rate of 1.5°C/minute.
- Hold at 130°C for 60 minutes.
- Cool the dyebath to 70°C.
- Rinse the fabric thoroughly.

Step 2: Reduction Clearing

- Prepare a fresh bath at 70-80°C with:
 - Sodium hydrosulfite (2 g/L)
 - Sodium carbonate (1 g/L)
- Treat the fabric for 15-20 minutes to remove unfixed disperse dye from the surface of both fibers.^{[1][2][5][13]}
- Rinse the fabric thoroughly with hot and then cold water.

Step 3: Dyeing the Cotton Component with **Direct Violet 1**

- Prepare a new dyebath at an L:R of 20:1.

- Add the dissolved **Direct Violet 1** (e.g., 1% o.w.f.).
- Introduce the fabric at 40°C.
- Gradually add sodium chloride or sodium sulfate (e.g., 20 g/L) in portions over 15-20 minutes.[\[8\]](#)[\[9\]](#)
- Raise the temperature to 95°C at a rate of 1.5°C/minute.[\[15\]](#)
- Hold at 95°C for 60 minutes.[\[15\]](#)
- Cool the dyebath to 60°C.
- Rinse the fabric with cold water until the water runs clear.

Step 4: After-treatment (Soaping)

- Treat the dyed fabric in a fresh bath with a non-ionic soap (e.g., 2 g/L) at 90-95°C for 15-20 minutes to remove unfixed direct dye and improve wet fastness.[\[9\]](#)[\[16\]](#)[\[17\]](#)
- Rinse thoroughly with hot and cold water.
- Dry the fabric at a moderate temperature.

One-Bath, Two-Stage Dyeing Protocol for Cotton/Polyester Blend

This method offers savings in time, water, and energy but requires careful control of dyeing parameters.[\[4\]](#)[\[18\]](#)

- Set the dyebath with an L:R of 20:1.
- Add a dispersing agent (e.g., 1 g/L), a leveling agent (e.g., 0.5 g/L), and the pre-dispersed disperse dye (e.g., 1% o.w.f.).
- Adjust the pH to 5.0-5.5 with acetic acid.
- Introduce the fabric at 60°C.

- Raise the temperature to 130°C at a rate of 1.5°C/minute and hold for 45-60 minutes to dye the polyester.
- Cool the bath to 80°C.
- Add the dissolved **Direct Violet 1** (e.g., 1% o.w.f.).
- Hold at 80°C for 15 minutes.
- Gradually add the required amount of sodium chloride or sodium sulfate (e.g., 20 g/L) in portions.
- Hold at 80-90°C for 45-60 minutes to dye the cotton.
- Cool the dyebath to 60°C.
- Rinse the fabric thoroughly.
- Perform reduction clearing as described in the two-bath protocol (Section 3.2, Step 2).
- Conduct after-treatment (soaping) as described in the two-bath protocol (Section 3.2, Step 4).
- Rinse and dry the fabric.

Data Presentation

Dye Uptake and Fixation

The dye uptake can be quantified by measuring the absorbance of the dyebath solution before and after the dyeing process using a spectrophotometer. The percentage exhaustion (%E) is calculated as follows:

$$\%E = [(A_0 - A_1) / A_0] \times 100$$

Where:

- A_0 is the initial absorbance of the dyebath.

- A_1 is the final absorbance of the dyebath after dyeing.

Table 1: Representative Dye Exhaustion Data for **Direct Violet 1** on Cotton/Polyester Blend

Dyeing Method	Fiber Component	Dye Concentration (% o.w.f.)	Temperature (°C)	Salt Concentration (g/L)	Exhaustion (%)
Two-Bath	Cotton	1.0	95	20	85 - 95
One-Bath	Cotton	1.0	80-90	20	75 - 85

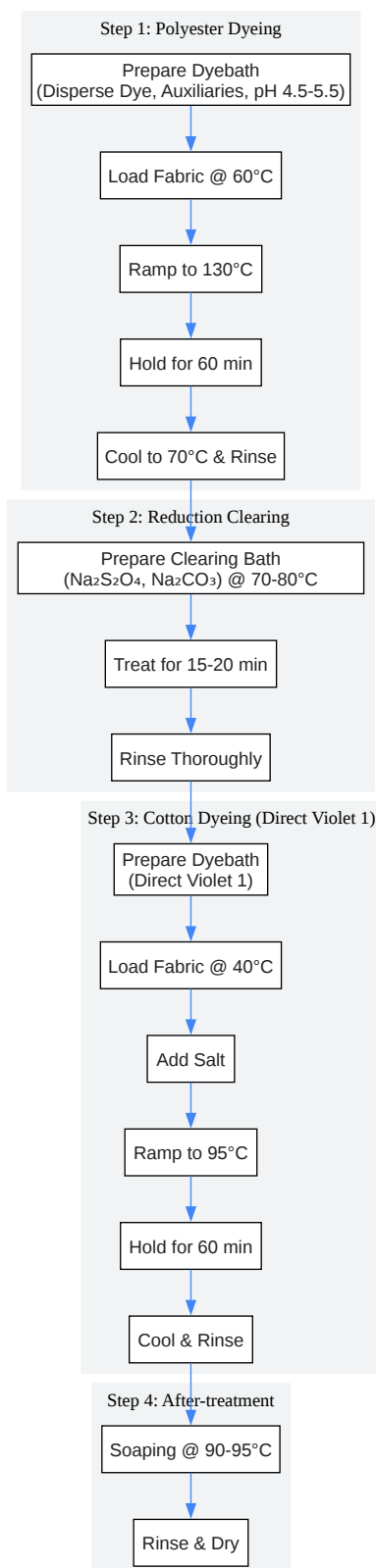
Colorfastness Properties

Colorfastness is evaluated using standard ISO methods. The change in color and staining on adjacent multifiber fabric are assessed using grey scales (1-5, where 5 is excellent).

Table 2: Typical Colorfastness Ratings for Cotton/Polyester Blend Dyed with **Direct Violet 1** (Cotton Component)

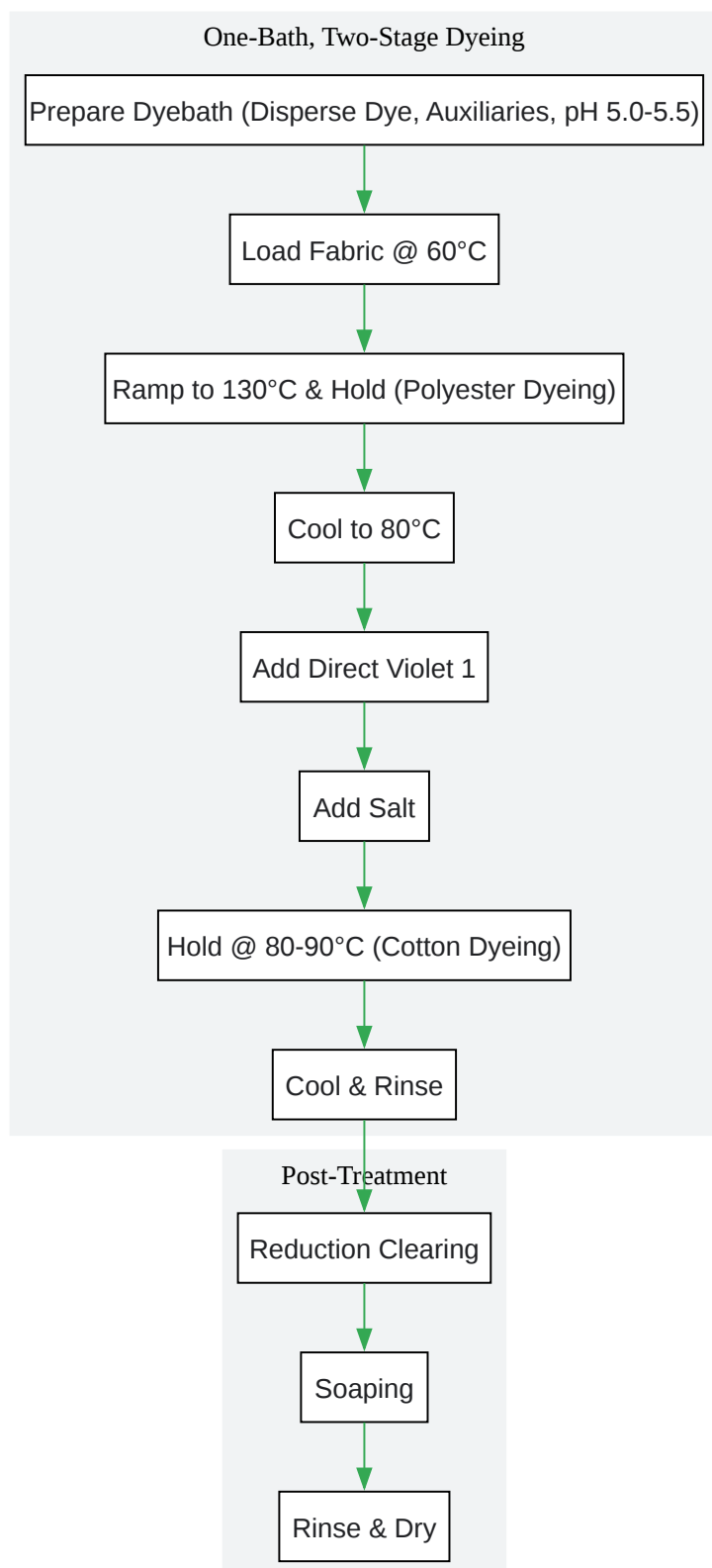
Fastness Test	ISO Method	Rating (Change in Color)	Rating (Staining on Cotton)	Rating (Staining on Polyester)
Washing	ISO 105-C06[2] [5]	3-4	3	3-4
Rubbing (Dry)	ISO 105-X12[2] [5][13]	4	-	-
Rubbing (Wet)	ISO 105-X12[2] [5][13]	2-3	-	-
Light (Xenon Arc)	ISO 105-B02	3	-	-
Perspiration (Acidic & Alkaline)	ISO 105-E04[19]	3-4	3	3-4

Mandatory Visualizations



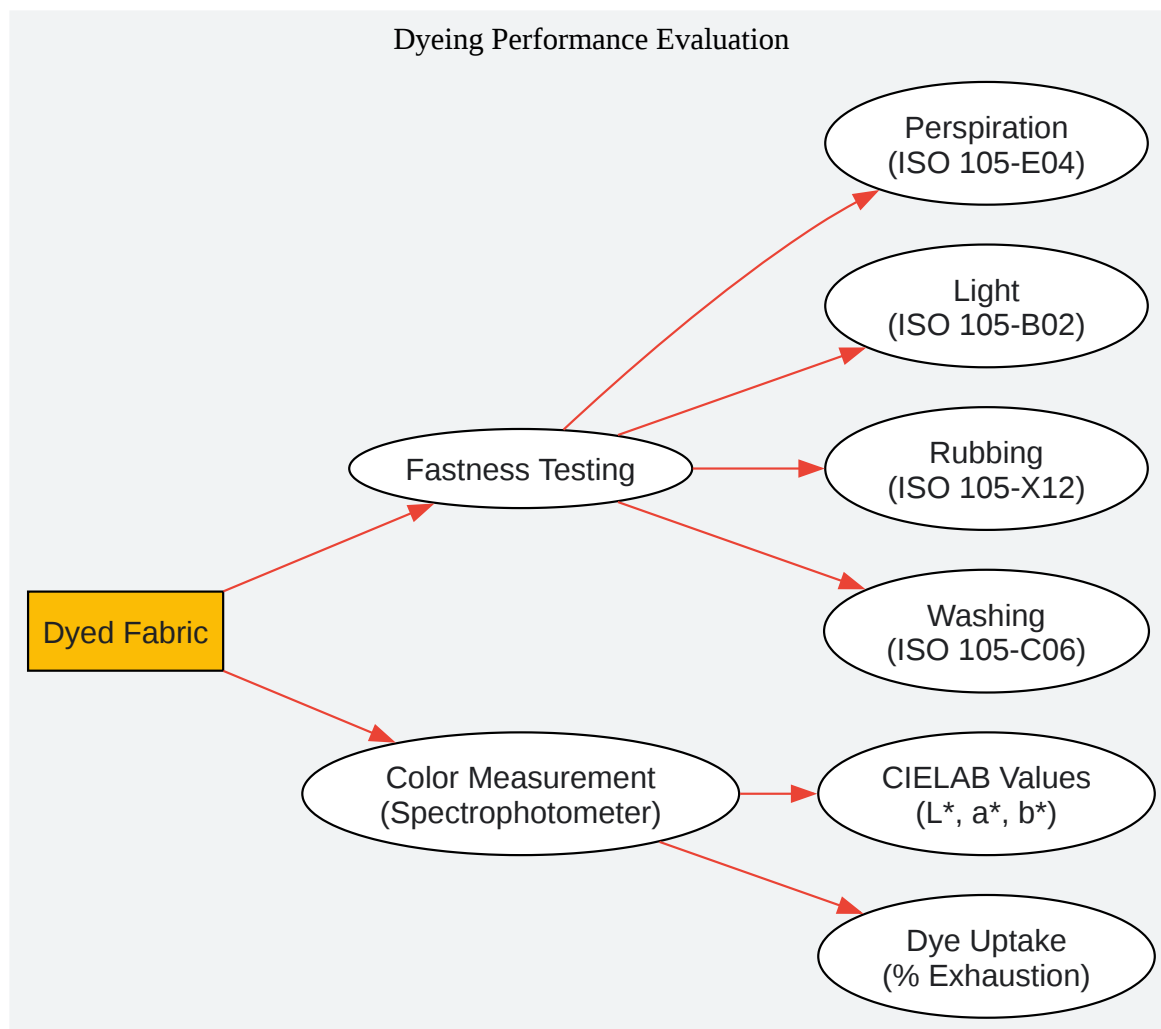
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Caption: Two-Bath Dyeing Workflow for Cotton/Polyester Blends.



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Caption: One-Bath Dyeing Workflow for Cotton/Polyester Blends.



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Caption: Experimental Workflow for Dyeing Evaluation.

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